

Comprehensive Technical Guide: 2-(4-Methylphenyl)indoline Oxalate

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)indoline oxalate

Cat. No.: B11830344

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Executive Summary

2-(4-Methylphenyl)indoline oxalate is the oxalic acid salt of 2-(4-methylphenyl)-2,3-dihydro-1H-indole.[1] It belongs to the class of 2-arylindolines, which are reduced forms of 2-arylindoles.[1] This scaffold is frequently utilized in drug discovery to explore structure-activity relationships (SAR) within central nervous system (CNS) therapeutics and as an intermediate in the synthesis of complex heterocyclic dyes and ligands.[1]

Property	Data
Systematic Name	2-(4-Methylphenyl)-2,3-dihydro-1H-indole ethanedioate
Common Name	2-(p-Tolyl)indoline oxalate
Molecular Formula	(Salt)
Molecular Weight	299.32 g/mol (Calculated for 1:1 stoichiometry)
Base MW	209.29 g/mol
Acid MW	90.03 g/mol (Oxalic Acid)
Appearance	Off-white to white crystalline solid
Solubility	Soluble in DMSO, Methanol; sparingly soluble in water

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6]

Molecular Weight Calculation

The precise molecular weight is derived from the stoichiometry of the salt formation between the free base (indoline derivative) and oxalic acid.

- Free Base ():
 - Core: Indoline () modified at the C2 position.[1]
 - Substituent: 4-Methylphenyl ().[1]
 - Calculation:

(C) +

(H) +

(N) = 209.29 g/mol .[\[1\]](#)

- Counterion (

):

- Oxalic acid (anhydrous).[\[1\]](#)

- Calculation:

(C) +

(H) +

(O) = 90.03 g/mol .[\[1\]](#)

- Total Salt (

):

- Sum:

= 299.32 g/mol .

Structural Characteristics

The compound features a chiral center at the C2 position of the indoline ring.[\[1\]](#) Unless resolved, the synthesized product is typically a racemic mixture (

). The oxalate salt is preferred for research applications due to its enhanced crystallinity and stability compared to the free base, which is prone to oxidation (dehydrogenation) back to the indole form upon prolonged exposure to air.

Synthesis & Manufacturing Protocol

The synthesis of **2-(4-methylphenyl)indoline oxalate** typically follows a three-stage protocol: construction of the indole core, reduction to the indoline, and salt formation.[\[1\]](#)

Step 1: Fischer Indole Synthesis

The precursor, 2-(4-methylphenyl)indole, is synthesized via the Fischer Indole cyclization.[1]

- Reagents: Phenylhydrazine + 4'-Methylacetophenone.[1]
- Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride ().[1]
- Mechanism: Formation of the hydrazone followed by [3,3]-sigmatropic rearrangement and elimination of ammonia.[1]

Step 2: Reduction to Indoline

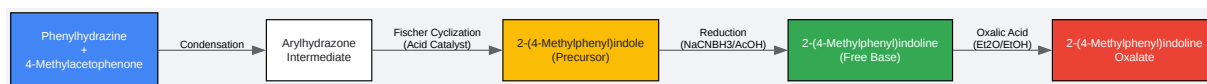
The indole double bond (C2=C3) is reduced to yield the indoline.[1]

- Method A (Chemical Reduction): Sodium cyanoborohydride () in Acetic Acid.[1] This method is selective for the indole double bond.
- Method B (Catalytic Hydrogenation):
over Pd/C or PtO₂. [1]
- Critical Control Point: Monitoring the reaction to prevent over-reduction of the phenyl ring.

Step 3: Salt Formation

- Process: The crude free base is dissolved in anhydrous ethanol or diethyl ether.[1] A stoichiometric amount (1.0 eq) of oxalic acid dissolved in ethanol is added dropwise.
- Crystallization: The oxalate salt precipitates as a white solid, which is filtered and washed with cold ether to remove impurities.[1]

Reaction Pathway Diagram[1]



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Figure 1: Synthetic pathway from precursors to the final oxalate salt.[1][2]

Analytical Specifications

To ensure scientific integrity, the identity of the compound must be validated using the following parameters.

Proton NMR (¹H-NMR) Expectations

- Solvent: DMSO-
.
- Aromatic Region (6.5 - 7.5 ppm): Multiplets corresponding to the 4 protons of the indoline fused ring and the 4 protons of the p-tolyl group (AA'BB' system).[1]
- Benzylic Methine (C2-H): A triplet or doublet of doublets around 4.5 - 5.0 ppm.[1]
- Methylene (C3-H2): Two multiplets around 2.8 - 3.5 ppm (diastereotopic due to C2 chirality).
[1]
- Methyl Group: A sharp singlet around 2.3 ppm corresponding to the tolyl
.[1]
- Oxalate: Broad singlet (exchangeable) for the acid protons, typically not distinct in protic solvents; carbon signal in
at ~164 ppm.[1]

Mass Spectrometry[1]

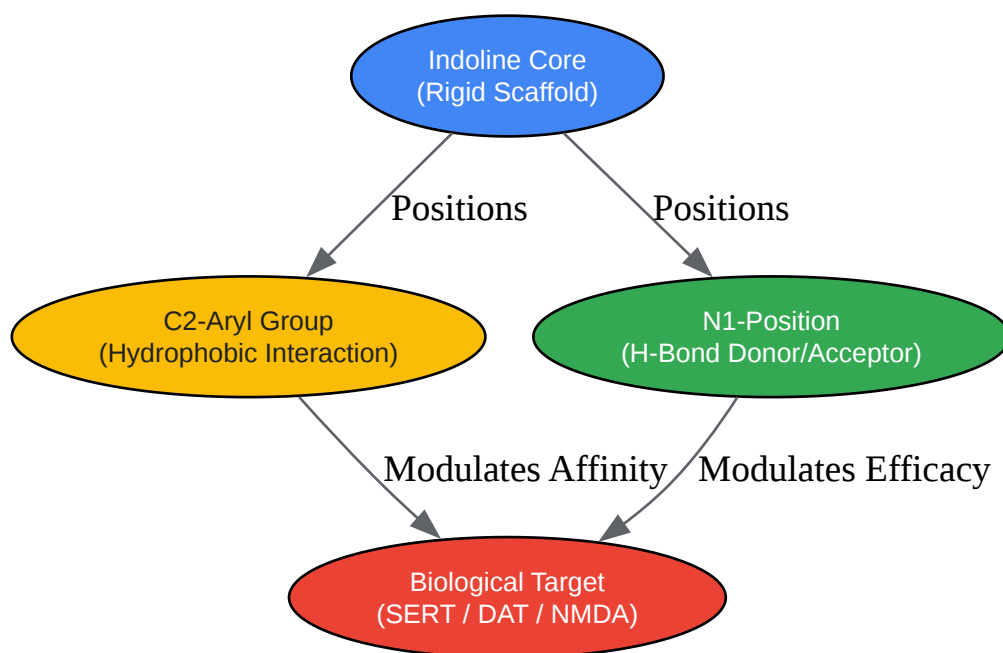
- Technique: ESI-MS (Positive Mode).[1]
- Observation: The salt dissociates in the ionization source.[1]
 - Target Ion
: m/z 210.13 (corresponding to the protonated base
).[1]

Applications in Drug Discovery[1][7]

The 2-arylindoline scaffold is a privileged structure in medicinal chemistry.

- Monoamine Transporter Ligands: Analogs of 2-phenylindoline have demonstrated affinity for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1] The 4-methyl substituent modulates lipophilicity () and metabolic stability compared to the unsubstituted phenyl ring.
- NMDA Receptor Antagonists: Certain 2-substituted indolines act as GluN2B-selective NMDA receptor antagonists, relevant for treating neurodegenerative diseases.[1]
- Chemical Standards: Used as a reference material for quality control in the synthesis of related pharmaceutical candidates.[1]

Structure-Activity Relationship (SAR) Logic[1]



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Figure 2: SAR logic for the 2-arylidoline scaffold in CNS target binding.

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